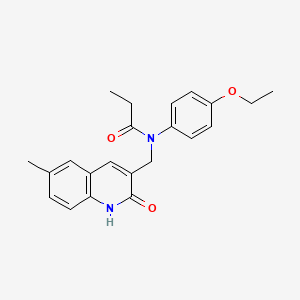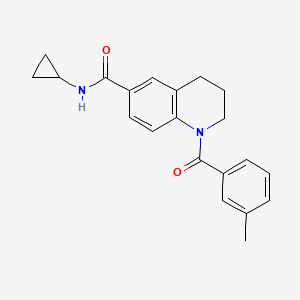
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes.
Mecanismo De Acción
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a potent inhibitor of serine proteases by binding to the active site of the enzyme and preventing it from carrying out its normal physiological functions. The inhibition of serine proteases by 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biological effects, including the inhibition of tumor growth and metastasis, the prevention of blood clotting, and the regulation of immune responses.
Biochemical and Physiological Effects
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties, as well as the ability to regulate immune responses. Studies have also demonstrated that 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can prevent blood clotting, making it a potential candidate for the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potent inhibitory activity against serine proteases, making it a valuable tool for studying the physiological functions of these enzymes. However, one of the limitations of using 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of new cancer therapeutics based on the inhibition of serine proteases by 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Another potential direction is the use of 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide as a tool for studying the physiological functions of serine proteases in various biological processes. Finally, there is potential for the development of new drugs based on the chemical structure of 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which could have improved efficacy and reduced toxicity compared to the original compound.
Métodos De Síntesis
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methylbenzoyl chloride with 2-amino-1,2,3,4-tetrahydroquinoline to form the intermediate 1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Aplicaciones Científicas De Investigación
1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of cancer, as serine proteases are known to play a crucial role in tumor growth and metastasis. Studies have shown that 1-(3-methylbenzoyl)-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a potent inhibitor of several serine proteases that are involved in cancer progression, making it a promising candidate for the development of cancer therapeutics.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)21(25)23-11-3-6-15-13-16(7-10-19(15)23)20(24)22-18-8-9-18/h2,4-5,7,10,12-13,18H,3,6,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTYYLMBPUTCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


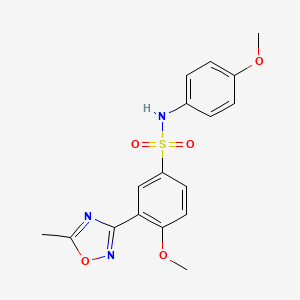
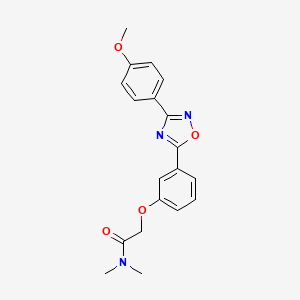
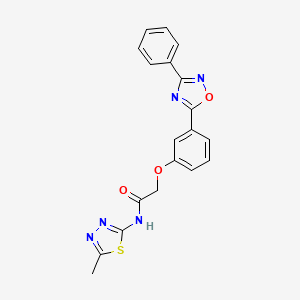
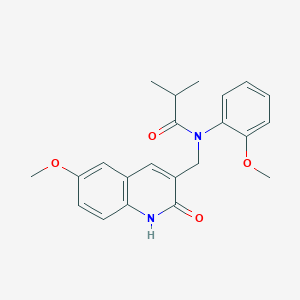
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
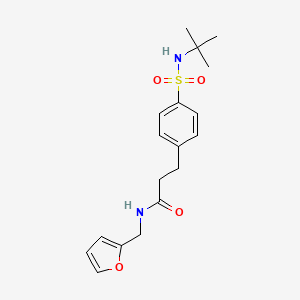
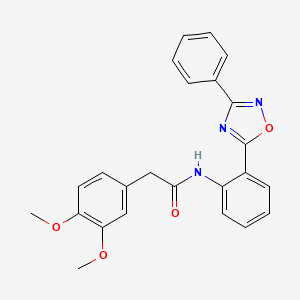
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)
![N-[1-(4-Еthoxyphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7705251.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)
